

Independent lab validation of an analytical method for Fluoxastrobin

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Compound of Interest

Compound Name: Fluoxastrobin

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An Independent Comparative Guide to **Fluoxastrobin** Analytical Method Validation

Researchers, scientists, and drug development professionals require robust and validated analytical methods for the accurate quantification of **Fluoxastrobin** in various matrices. This guide provides a comparative overview of independently validated analytical methods, presenting key performance data and detailed experimental protocols to aid in method selection and implementation.

Fluoxastrobin, a broad-spectrum strobilurin fungicide, is crucial in agriculture for controlling a variety of fungal diseases on crops such as cereals, fruits, and vegetables.^[1] Its mode of action involves the inhibition of mitochondrial respiration in fungi.^[1] Accurate determination of its residues is essential for ensuring food safety, environmental monitoring, and regulatory compliance.^[1] The primary analytical techniques for **Fluoxastrobin** quantification are based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or photodiode array detection (UPLC-PDA).^[1]

Comparative Analysis of Validated Methods

A critical aspect of analytical method validation is ensuring accuracy, precision, and reproducibility. Independent laboratory validation (ILV) studies provide an unbiased assessment of a method's performance. The following tables summarize the performance characteristics of different validated methods for **Fluoxastrobin** determination in various matrices.

Table 1: Performance Characteristics of Validated Analytical Methods for **Fluoxastrobin**

Analytical Method	Matrix	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Recovery (%)	Relative Standard Deviation (RSD) (%)
LC-MS/MS (Bayer Method HE-001-W17-01)	Water	0.0043 - 0.0096 ng/g[2]	0.05 ng/g[2][3]	Not Specified	Not Specified
UPLC-PDA	Fruits and Beverages	≤ 6 µg/kg[4]	≤ 20 µg/kg[4]	82.60 - 101.11[4]	5.4 - 15.3[4]
LC-MS/MS (QuEChERS)	Agricultural Products	Not Specified	0.01 mg/kg[1]	75.5 - 100.3[1][5]	≤ 5.5[1][5]
LC-MS/MS (QuEChERS) - Inter-laboratory Validation	Agricultural Products	Not Specified	0.01 mg/kg[1]	79.5 - 100.5[1]	≤ 18.1[1]

Table 2: Inter-laboratory Validation of LC-MS/MS with QuEChERS Method for **Fluoxastrobin** and its Z-isomer in Agricultural Products

Laboratory	Analyte	Recovery (%)	RSD (%)
Originating Lab	Fluoxastrobin	75.5 - 100.3[5]	≤ 5.5[5]
Originating Lab	Fluoxastrobin Z-isomer	75.0 - 103.9[5]	≤ 4.3[5]
External Validation Lab	Fluoxastrobin	80.3 - 101.4[5]	≤ 18.1[5]
External Validation Lab	Fluoxastrobin Z-isomer	80.2 - 105.0[5]	≤ 18.1[5]

Experimental Protocols

Detailed methodologies are crucial for replicating and implementing analytical methods. Below are the protocols for the key validated techniques.

LC-MS/MS Method for Water Samples (Bayer Method HE-001-W17-01)[2][3]

This method is designed for the analysis of **Fluoxastrobin** and its metabolites in water.

- Sample Preparation:
 - Weigh 50 g of the water sample into a 50 mL polypropylene centrifuge tube.[1][2]
 - Add an isotopic internal standard.[1]
 - Cap the tube and mix well.[1]
 - An aliquot of the supernatant is taken for analysis.[2]
- Instrumentation: Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS).[1][2]
- Quantification: Based on the comparison of peak areas of the analyte to those of known standards.[3] A linear regression with a weighting of $1/x$ is used to generate the calibration curve.[1] Two product ions are monitored for each analyte, one for quantification and one for confirmation.[1]

UPLC-PDA Method for Fruits and Beverages[4]

This method is suitable for determining **Fluoxastrobin** residues in fruit and beverage matrices.

- Sample Preparation:
 - Extract the sample with a 1:1 (v/v) mixture of ethyl acetate and cyclohexane using ultrasonication.[4]
 - Clean up the extract using gel permeation chromatography (GPC).[4]

- Instrumentation: Ultra-performance liquid chromatograph with a photo-diode array detector (UPLC-PDA).[4]
- Chromatographic Conditions:
 - Column: BEH C18 (50 mm x 2.1 mm, 1.7 μ m)[4]
 - Mobile Phase: Water-acetonitrile (3:7, v/v) at a flow rate of 0.3 mL/min[4]
 - Column Temperature: 40°C[4]
 - UV Detection Wavelength: 251 nm[4]
- Quantification: Performed by external standard calibration.[4] The calibration curves were linear in the range of 0.05-2 mg/L with correlation coefficients greater than 0.999.[4]

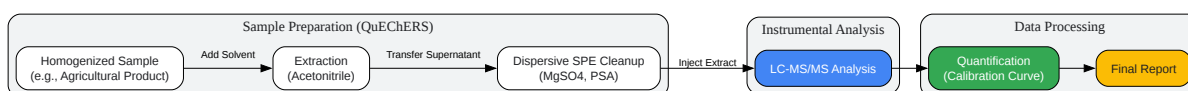
QuEChERS Method with LC-MS/MS for Agricultural Products[5]

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for sample preparation.[6]

- Sample Preparation (QuEChERS):
 - Extraction: Homogenized samples are extracted with acetonitrile along with a buffering agent.[6] For **Fluoxastrobin** analysis, acetonitrile is used as the extraction solvent.[5]
 - Clean-up: The extract is cleaned using dispersive solid-phase extraction (d-SPE) with magnesium sulfate (MgSO_4) and primary secondary amine (PSA) to remove unwanted matrix components.[5][6]
- Instrumentation: Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS).[5]
- Quantification: Based on a calibration curve with a coefficient of determination (R^2) > 0.998. [1][5]

Visualizing the Analytical Workflow

A clear understanding of the experimental workflow is essential for successful implementation. The following diagram illustrates the general steps involved in the widely used QuEChERS-LC-MS/MS method for **Fluoxastrobin** analysis.

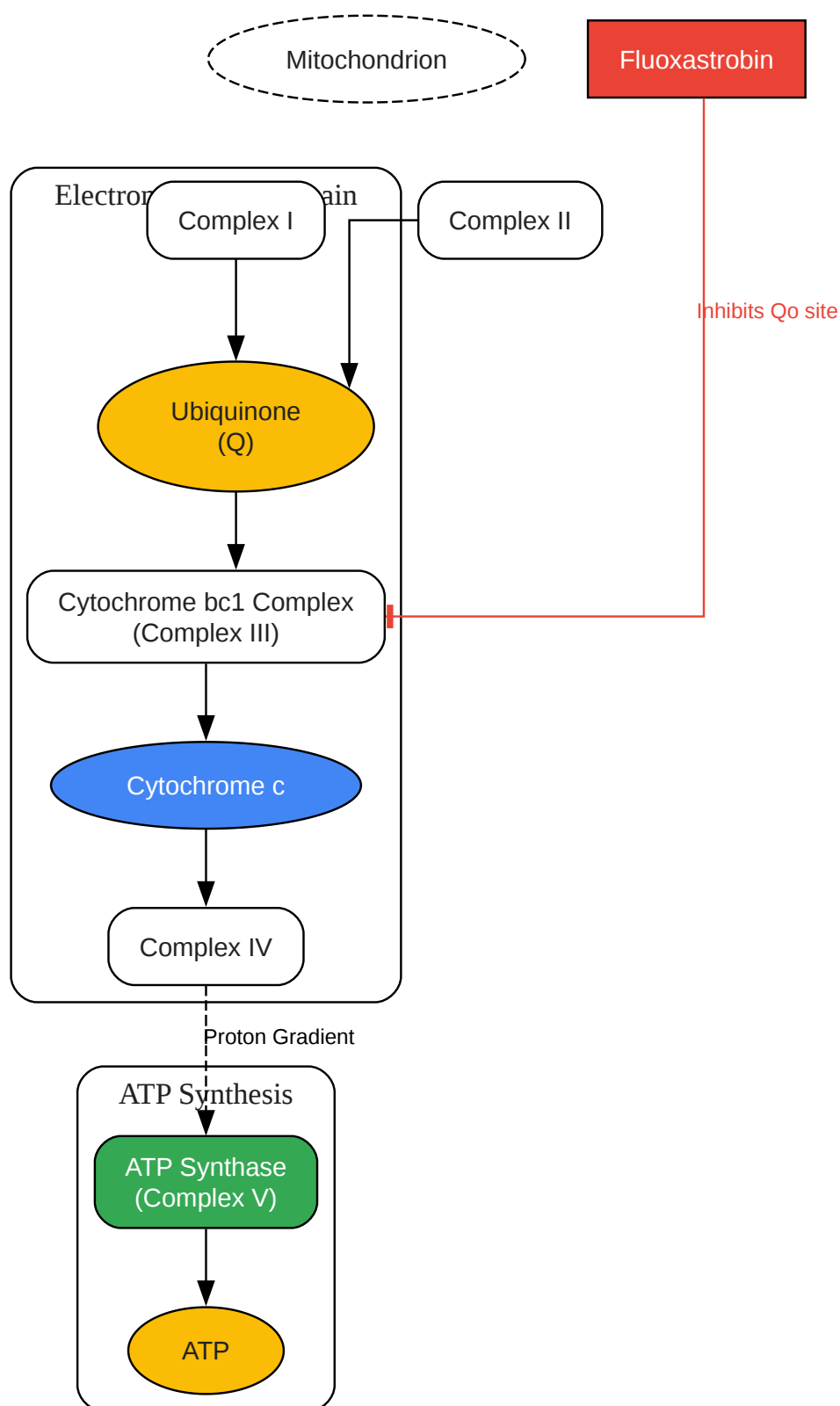


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Caption: Workflow for **Fluoxastrobin** analysis using QuEChERS and LC-MS/MS.

Signaling Pathway of Fluoxastrobin

Fluoxastrobin belongs to the strobilurin class of fungicides, which act by inhibiting mitochondrial respiration.[7] Specifically, they target the Quinone outside (Qo) binding site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain.[7] This inhibition blocks the electron transfer, thereby halting ATP synthesis and ultimately leading to fungal cell death.



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Caption: Mechanism of action of **Fluoxastrobin** in the mitochondrial respiratory chain.

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